Optimized Lipophilicity Profile
The 2-methoxyethyl ester exhibits an intermediate lipophilicity (LogP 2.85) that falls between the methyl ester (LogP 2.83) and the higher ethyl ester (LogP 3.22) . This fine-tuning of LogP by approximately 0.4 units relative to the ethyl analog can be critical for optimizing membrane permeability and aqueous solubility in early drug discovery, avoiding the excessive lipophilicity often associated with poor metabolic stability [1].
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ~2.85 (ChemSrc); 2.37 (SIELC algorithm) |
| Comparator Or Baseline | Methyl 4-amino-3-bromo-5-nitrobenzoate (LogP 2.83); Ethyl 4-amino-3-bromo-5-nitrobenzoate (LogP 3.22) |
| Quantified Difference | Target is ~0.02 units higher than methyl ester and ~0.37 units lower than ethyl ester |
| Conditions | Calculated via proprietary algorithms; conditions not specified for each source |
Why This Matters
A 0.4 LogP unit reduction from the ethyl ester can translate to improved solubility and reduced off-target binding, a key criterion for selecting building blocks in lead optimization.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Class-level reference for LogP optimization). View Source
